

Application Notes and Protocols: ^1H and ^{13}C NMR Spectral Assignment for Oroidin

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Compound of Interest

Compound Name: Oroidin

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Abstract

Oroidin, a bromopyrrole alkaloid originally isolated from marine sponges of the genus *Agelas*, has garnered significant attention in the scientific community due to its wide range of biological activities, including antimicrobial, antibiofilm, and anticancer properties.^{[1][2]} Its unique structure, featuring a dibromopyrrole moiety linked to a 2-aminoimidazole group via an acrylamide bridge, presents a compelling scaffold for drug discovery and development. This document provides a detailed spectroscopic analysis of **oroidin**, focusing on the complete assignment of its ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra. Furthermore, it outlines a comprehensive experimental protocol for acquiring high-quality NMR data for **oroidin** and similar natural products. Visual representations of its biosynthetic pathway and a proposed mechanism of action are also included to provide a broader context for its biological significance.

^1H and ^{13}C NMR Spectral Data for Oroidin

The complete and unambiguous assignment of ^1H and ^{13}C NMR spectra is crucial for the structural confirmation and characterization of natural products like **oroidin**. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for **oroidin**, as determined in deuterated methanol (CD_3OD) and deuterated dimethyl sulfoxide ($\text{DMSO}-d_6$). The numbering scheme used for the assignments is based on the IUPAC nomenclature.^[3]

Structure and Atom Numbering of **Oroidin**:

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Table 1: ¹H NMR Spectral Data for **Oroidin**

Atom No.	Chemical Shift (δ) in CD ₃ OD (ppm)	Multiplicity	Coupling Constant (J) in Hz	Chemical Shift (δ) in DMSO-d ₆ (ppm)	Multiplicity	Coupling Constant (J) in Hz
3	6.85	s	-	7.08	s	-
7	6.31	d	15.8	6.22	d	16.0
8	5.91	dt	15.8, 6.0	5.99	dt	15.8, 5.7
9	4.03	d	6.0	3.98	t	5.3
11	6.51	s	-	6.65	s	-

Note: The signals for the NH and NH₂ protons are often broad and may not be consistently observed or may exchange with the solvent.

Table 2: ¹³C NMR Spectral Data for **Oroidin**

Atom No.	Chemical Shift (δ) in CD3OD (ppm)	Chemical Shift (δ) in DMSO-d6 (ppm)
2	122.12	123.5
3	114.29	113.8
4	106.09	105.1
5	99.96	98.2
6	161.53	160.2
7	122.28	121.1
8	130.94	128.9
9	42.18	41.1
10	128.88	129.5
11	117.00	115.9
13	151.72	150.8

Experimental Protocols

This section outlines a general protocol for the acquisition of high-quality ^1H and ^{13}C NMR spectra of **oroidin**.

2.1. Sample Preparation

- **Sample Purity:** Ensure the **oroidin** sample is of high purity ($\geq 95\%$) to avoid interference from impurities in the NMR spectra. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Solvent Selection:** Choose a suitable deuterated solvent. CD3OD and DMSO-d6 are commonly used for **oroidin**. The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., NH, OH).
- **Concentration:** Dissolve approximately 5-10 mg of **oroidin** in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to

obtain a good signal-to-noise ratio in a reasonable acquisition time.

- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ($\delta = 0.00$ ppm).

2.2. NMR Spectrometer and Parameters

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

2.2.1. ^1H NMR Spectroscopy

- Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.
- Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C), to ensure reproducibility.
- Spectral Width: A spectral width of 12-16 ppm is usually sufficient to cover all proton signals of **oroidin**.
- Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.
- Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
- Number of Scans: The number of scans can range from 16 to 128, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Processing: Apply a line broadening factor (e.g., 0.3 Hz) using an exponential multiplication function before Fourier transformation to improve the signal-to-noise ratio.

2.2.2. ^{13}C NMR Spectroscopy

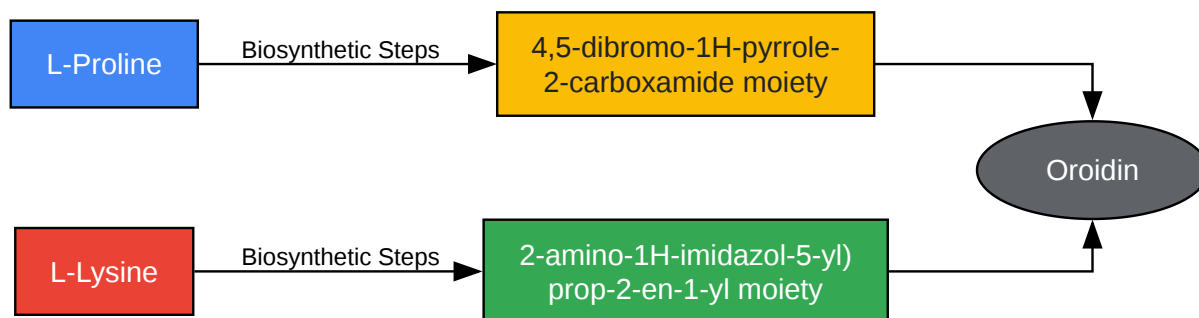
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
- Temperature: Maintain the same temperature as the ^1H NMR experiment (298 K).
- Spectral Width: A spectral width of 200-240 ppm is necessary to encompass all carbon signals.

- Acquisition Time: An acquisition time of 1-2 seconds is typical.
- Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the complete relaxation of quaternary carbons.
- Number of Scans: A larger number of scans (e.g., 1024 to 4096 or more) is required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Processing: Apply a line broadening factor (e.g., 1-2 Hz) before Fourier transformation.

Visualized Pathways and Mechanisms

3.1. Biosynthesis of **Oroidin**

Oroidin is a secondary metabolite produced by marine sponges. Its biosynthesis is believed to originate from the amino acid precursors L-proline and L-lysine. L-proline forms the 4,5-dibromo-1H-pyrrole-2-carboxamide moiety, while L-lysine is the precursor for the 2-amino-1H-imidazol-5-yl)prop-2-en-1-yl portion of the molecule.

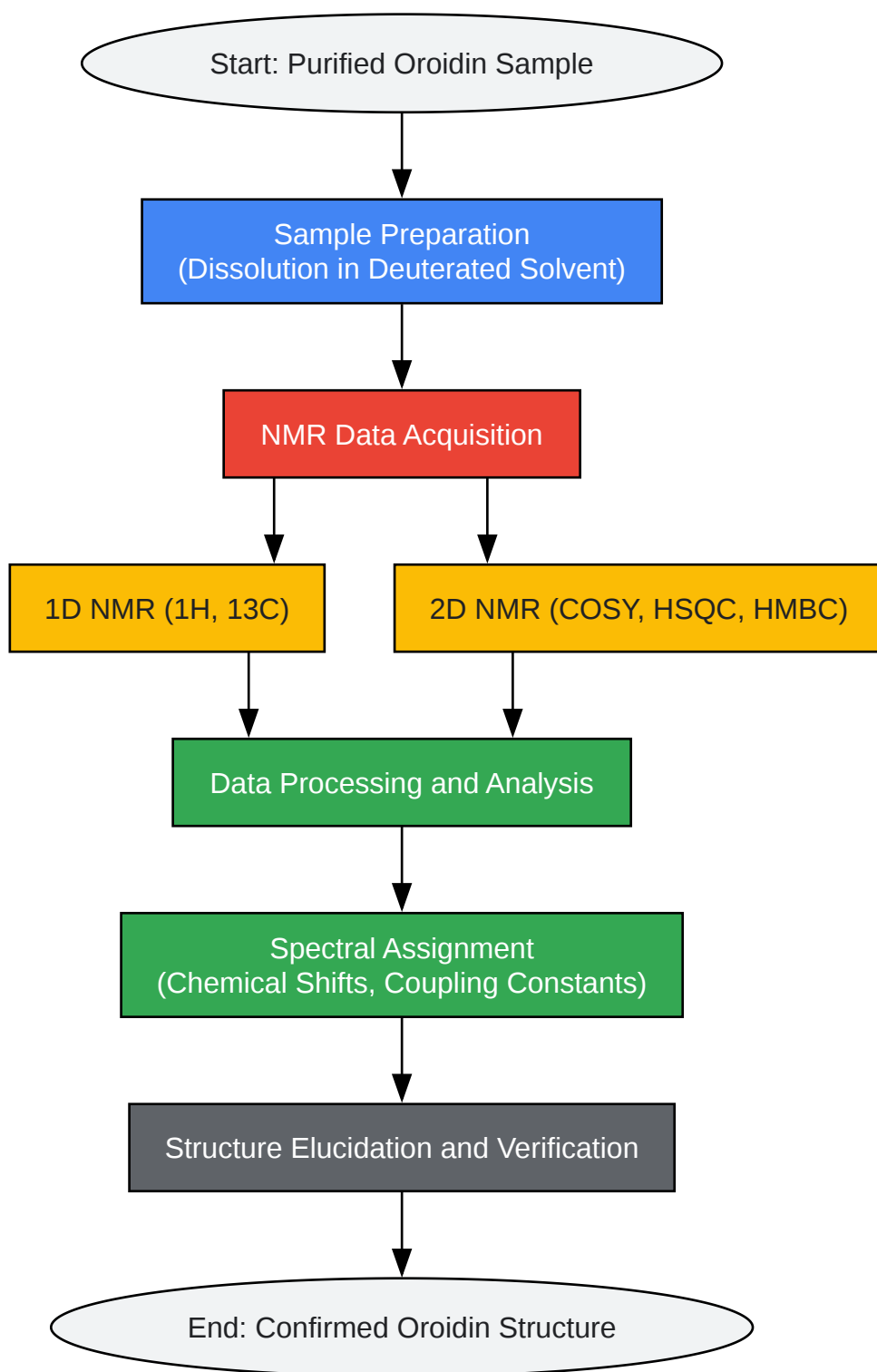


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Caption: Proposed biosynthetic pathway of **oroidin** from amino acid precursors.

3.2. Experimental Workflow for NMR Analysis

The following workflow outlines the key steps involved in the NMR-based structural elucidation of **oroidin**.

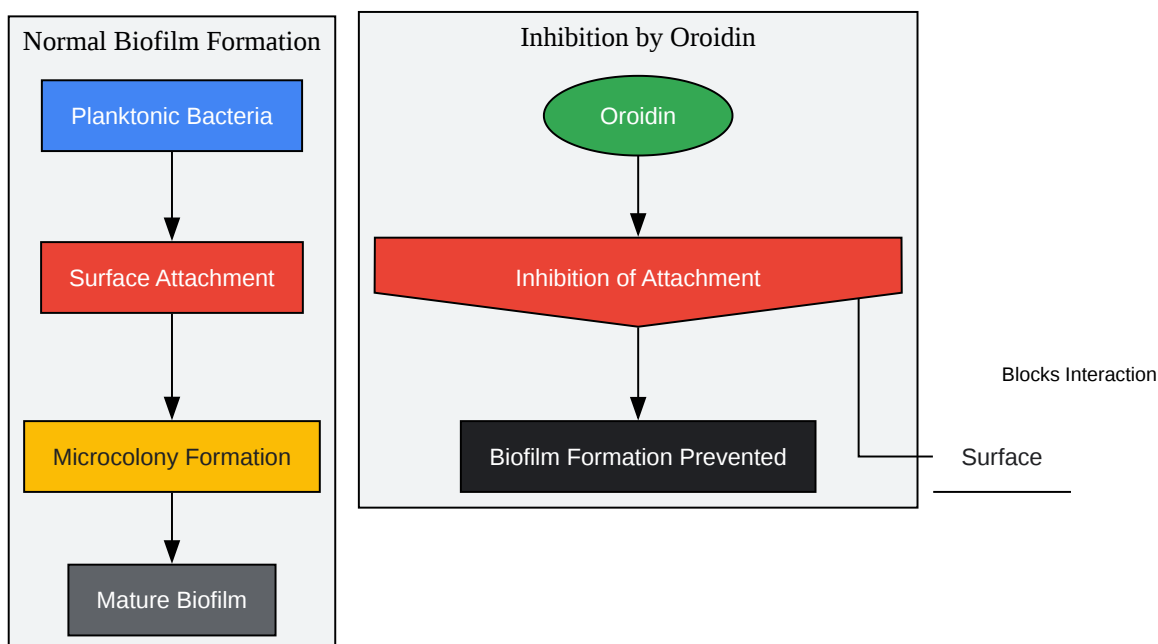


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Caption: A typical experimental workflow for the NMR analysis of **oroidin**.

3.3. Proposed Mechanism of Action: Inhibition of Biofilm Formation

Oroidin and its synthetic analogues have demonstrated significant activity in the inhibition of bacterial biofilm formation. This activity is believed to occur through a non-microbicidal mechanism, where the molecule interferes with the initial stages of bacterial attachment to surfaces, a critical step in biofilm development.



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Caption: Conceptual diagram of **oroidin**'s proposed antibiofilm mechanism.

Conclusion

The detailed ¹H and ¹³C NMR spectral data and the comprehensive experimental protocol provided in this document serve as a valuable resource for researchers working on the isolation, characterization, and synthetic modification of **oroidin** and related marine alkaloids. The visualization of its biosynthetic pathway and proposed mechanism of action further enhances our understanding of this important natural product and its potential applications in

drug development. These foundational data are essential for advancing research into the therapeutic potential of **oroidin** and its derivatives.

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